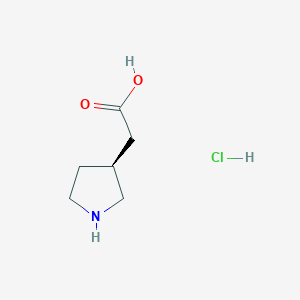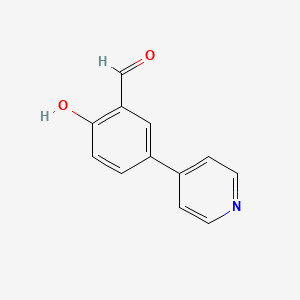![molecular formula C6H6N4O2 B7981138 2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)
2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functional group modifications using reagents such as acids, bases, and catalysts.
Step 3: Purification and isolation of the final product using techniques like crystallization or chromatography.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Chemistry:
Catalysis: “this compound” is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical research.
Cell Signaling: It plays a role in modulating cell signaling pathways.
Medicine:
Drug Development: “this compound” is investigated for its potential therapeutic effects in treating diseases.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Industry:
Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates.
Environmental Science: It is applied in environmental monitoring and remediation processes.
Mécanisme D'action
The mechanism of action of “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” involves its interaction with specific molecular targets. It binds to active sites on enzymes or receptors, altering their activity and downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular responses.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable reactivity profile but distinct physical properties.
Compound C: Exhibits similar biological activity but varies in molecular weight.
Uniqueness: “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” stands out due to its unique combination of chemical reactivity, biological activity, and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGWPHGYQHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NC(=O)NC2=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=NC(=O)NC2=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7981159.png)


